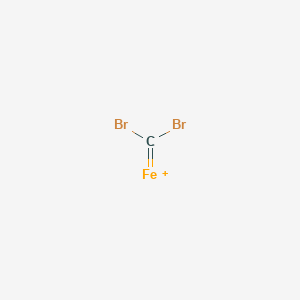
(Dibromomethylidene)iron(1+)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Dibromomethylidene)iron(1+) is a coordination compound featuring iron in a +1 oxidation state, coordinated with a dibromomethylidene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Dibromomethylidene)iron(1+) typically involves the reaction of iron precursors with dibromomethylidene ligands under controlled conditions. One common method is the reaction of iron pentacarbonyl with dibromomethane in the presence of a base, which facilitates the formation of the desired coordination complex.
Industrial Production Methods: While specific industrial production methods for (Dibromomethylidene)iron(1+) are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
Types of Reactions: (Dibromomethylidene)iron(1+) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to higher oxidation states of iron.
Reduction: It can be reduced to lower oxidation states or even elemental iron.
Substitution: Ligand substitution reactions can occur, where the dibromomethylidene ligand is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Ligand exchange can be facilitated by using coordinating solvents or other ligands in excess.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield iron(III) complexes, while reduction could produce iron(0) or iron(II) species.
Scientific Research Applications
Chemistry: It can be used as a precursor for the synthesis of other iron complexes and as a catalyst in organic reactions.
Biology: Its unique electronic properties may be explored for potential biological applications, such as enzyme mimetics.
Medicine: Research into its potential use in medical imaging or as a therapeutic agent is ongoing.
Industry: The compound could be used in the development of new materials with specific electronic or magnetic properties.
Mechanism of Action
The mechanism by which (Dibromomethylidene)iron(1+) exerts its effects is largely dependent on its electronic structure and the nature of its interactions with other molecules. The iron center can participate in redox reactions, facilitating electron transfer processes. The dibromomethylidene ligand can influence the reactivity and stability of the compound, making it a versatile intermediate in various chemical transformations.
Comparison with Similar Compounds
Iron(II) complexes: Such as ferrous sulfate, which is commonly used in various applications.
Iron(III) complexes: Like ferric chloride, known for its use in water treatment and as a catalyst.
Organometallic iron compounds: Including ferrocene, which has revolutionized organometallic chemistry.
Uniqueness: (Dibromomethylidene)iron(1+) is unique due to its specific ligand environment and the +1 oxidation state of iron, which is less common compared to the more stable +2 and +3 states
Properties
CAS No. |
90143-39-8 |
|---|---|
Molecular Formula |
CBr2Fe+ |
Molecular Weight |
227.66 g/mol |
IUPAC Name |
dibromomethylideneiron(1+) |
InChI |
InChI=1S/CBr2.Fe/c2-1-3;/q;+1 |
InChI Key |
XIEYIUOBZMQCBM-UHFFFAOYSA-N |
Canonical SMILES |
C(=[Fe+])(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



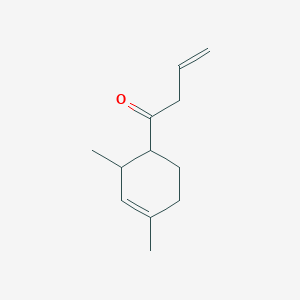
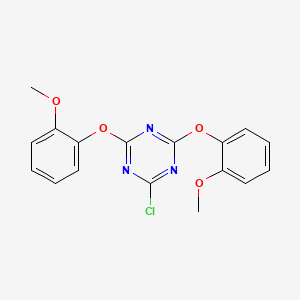
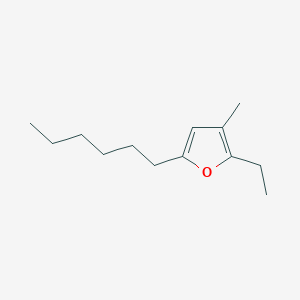



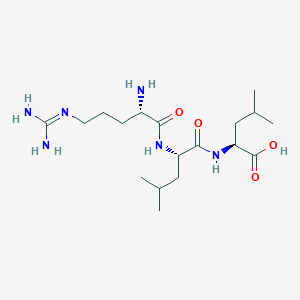
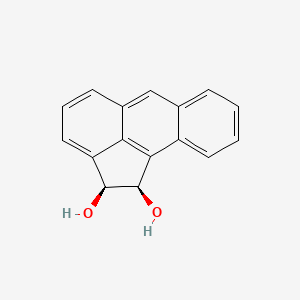

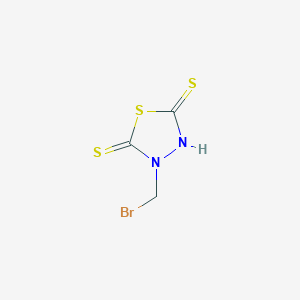

![N-[2-(Diethylamino)ethyl]heptadecanamide](/img/structure/B14374043.png)

